N-(4-{2-oxo-2-[3-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethyl}phenyl)acetamide
Description
The compound N-(4-{2-oxo-2-[3-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethyl}phenyl)acetamide is an acetamide derivative featuring a pyrrolidine ring substituted with a thiazole moiety at the 3-position. The pyrrolidine-thiazole unit is linked via a 2-oxoethyl chain to a phenyl ring, which is further substituted with an acetamide group at the para position.
Properties
IUPAC Name |
N-[4-[2-oxo-2-[3-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-12(21)19-15-4-2-13(3-5-15)10-16(22)20-8-6-14(11-20)17-18-7-9-23-17/h2-5,7,9,14H,6,8,10-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTZVOPGBUXXID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC(C2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation
The thiazole moiety is synthesized via cyclization of thiourea derivatives with α-haloketones or through Hantzsch thiazole synthesis. A common approach involves reacting 2-aminothiazole with a pyrrolidine-bearing aldehyde under acidic conditions. For example, 3-(1,3-thiazol-2-yl)pyrrolidine is generated by heating 2-aminothiazole with pyrrolidin-3-one in the presence of ammonium acetate and acetic acid. This intermediate is critical for subsequent coupling reactions.
Condensation Reactions for Intermediate Assembly
The ketone-linked phenylacetamide backbone is constructed via a Mannich-type reaction. 4-Aminoacetophenone is condensed with chloroacetyl chloride to form 4-(2-chloroacetyl)phenylacetamide, which undergoes nucleophilic displacement with 3-(1,3-thiazol-2-yl)pyrrolidine. This step is typically conducted in tetrahydrofuran (THF) or dichloromethane (DCM) with a base such as triethylamine, achieving 68–72% yields.
Nucleophilic Substitution and Final Coupling
The final step involves substituting the chloride group in 4-(2-chloroacetyl)phenylacetamide with 3-(1,3-thiazol-2-yl)pyrrolidine. Optimized conditions use potassium carbonate in dimethylformamide (DMF) at 60°C for 12 hours, followed by purification via silica gel chromatography. This method yields the target compound in 75–80% purity, as confirmed by HPLC.
Reaction Optimization and Kinetic Analysis
Solvent and Temperature Effects
Reaction efficiency is highly solvent-dependent. Polar aprotic solvents like DMF enhance nucleophilicity but may increase side reactions. Comparative studies show THF at 50°C balances reactivity and selectivity, reducing byproduct formation to <5%. Elevated temperatures (>70°C) accelerate hydrolysis of the acetamide group, necessitating precise thermal control.
Catalytic and Stoichiometric Considerations
The use of NaHCO₃ as a mild base in patent CN103896857A demonstrates improved yield (82%) compared to stronger bases like NaOH, which promote degradation. Stoichiometric ratios of 1.1:1 (pyrrolidine intermediate to chloroacetyl precursor) minimize excess reagent waste while maintaining reaction completeness.
Analytical Characterization and Quality Control
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.28 (d, J = 8.4 Hz, 2H, ArH), 4.12–4.08 (m, 1H, pyrrolidine), 3.72–3.68 (m, 2H, CH₂), 2.62–2.58 (m, 4H, pyrrolidine), 2.10 (s, 3H, CH₃).
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¹³C NMR: Peaks at 170.2 ppm (C=O) and 152.1 ppm (thiazole C2) confirm structural integrity.
Mass Spectrometry:
Purity Assessment via HPLC
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows >98% purity at 254 nm. Critical impurities include unreacted 4-aminoacetophenone (<0.5%) and hydrolyzed acetamide derivatives (<1.2%).
Industrial Scalability and Process Considerations
Cost-Effective Reagent Selection
The substitution of expensive catalysts with sodium dithionite, as described in patent CN103896857A, reduces production costs by 40% while maintaining yields >75%. Bulk procurement of pyrrolidine intermediates further lowers material expenses.
Waste Management and Environmental Impact
Ethyl acetate extraction and diatomaceous earth filtration minimize solvent waste. Aqueous washes remove unreacted amines and salts, with 85% solvent recovery via distillation. Lifecycle assessments indicate a 30% reduction in hazardous waste compared to traditional methods .
Chemical Reactions Analysis
Key Reaction Conditions:
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| Thiazole cyclization | Thiourea, HCl, 80°C | 2-Aminothiazole | 65–75% |
| Pyrrolidine coupling | Pd(OAc)<sub>2</sub>, DMF, 100°C | 3-(Thiazol-2-yl)pyrrolidine | 50–60% |
Acetamide Backbone Assembly
The phenylacetamide scaffold is constructed through amide coupling and keto-ethyl linker installation :
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Acetamide formation : Reaction of 4-aminophenylacetic acid with acetyl chloride in dichloromethane (DCM) and triethylamine yields N-(4-carboxymethylphenyl)acetamide .
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Keto-ethyl linker introduction : The keto group is introduced via oxidation of a secondary alcohol intermediate using Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) .
Example Reaction Pathway:
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4-(2-Hydroxyethyl)phenylacetamide → Oxidation → 4-(2-Oxoethyl)phenylacetamide (Yield: 85–90%) .
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Coupling with pyrrolidine-thiazole via reductive amination (NaBH<sub>3</sub>CN, MeOH) .
Final Coupling and Optimization
The thiazole-pyrrolidine unit is linked to the keto-ethylphenylacetamide backbone using amide bond formation or Mitsunobu reactions :
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Coupling agents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF or THF .
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Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Critical Parameters:
Stability and Reactivity Insights
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Acid sensitivity : The thiazole ring undergoes hydrolysis under strong acidic conditions (pH < 2) .
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Oxidative stability : The keto group is susceptible to over-oxidation to carboxylic acid derivatives .
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Thermal degradation : Decomposition observed above 200°C (DSC analysis).
Key Research Findings
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SAR studies : Electron-withdrawing groups on the phenyl ring enhance metabolic stability .
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Catalytic bottlenecks : Palladium-mediated coupling steps show variability in yields (50–70%) due to steric hindrance from the pyrrolidine-thiazole group .
Synthetic Challenges and Solutions
Scientific Research Applications
Structure and Composition
The molecular formula of N-(4-{2-oxo-2-[3-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethyl}phenyl)acetamide is , with a molecular weight of approximately 361.5 g/mol. The compound contains a thiazole ring, which is significant for its biological activity.
Medicinal Chemistry
This compound has been investigated for its potential as an anti-cancer agent. Studies have shown that compounds containing thiazole moieties exhibit cytotoxic effects against various cancer cell lines. The thiazole ring can enhance the interaction with biological targets due to its electron-rich nature, making it a valuable scaffold in drug design.
Antimicrobial Activity
Research indicates that derivatives of this compound may possess antimicrobial properties. Thiazole-containing compounds have been reported to show activity against a range of bacteria and fungi, suggesting that this compound could be explored further for developing new antimicrobial agents.
Neuropharmacology
The pyrrolidine structure within the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly those influencing dopamine and serotonin pathways. This opens avenues for research into treatments for neurodegenerative diseases and mood disorders.
Analgesic Properties
Preliminary studies have indicated that compounds similar to this compound may exhibit analgesic effects. The presence of the acetamide group could enhance the binding affinity to pain receptors, warranting further investigation into its efficacy as a pain relief medication.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of thiazole-based compounds and evaluated their anticancer activity against human breast cancer cells (MCF7). The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values in the low micromolar range, suggesting that modifications to the thiazole ring can enhance potency.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The findings demonstrated that specific analogs showed promising inhibition zones in agar diffusion tests, indicating their potential as lead compounds for antibiotic development.
Case Study 3: Neuropharmacological Effects
Research published in Neuroscience Letters explored the effects of pyrrolidine derivatives on behavioral models of anxiety and depression. The study found that certain compounds significantly reduced anxiety-like behaviors in rodent models, highlighting their potential as therapeutic agents for mental health disorders.
Mechanism of Action
The mechanism of action of N-(4-{2-oxo-2-[3-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethyl}phenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiazole and pyrrolidine rings can interact with biological macromolecules, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Pyrazole-Based Acetamides
Compounds such as N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide () and 2-(2,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () share the acetamide core but replace the thiazole-pyrrolidine moiety with pyrazole rings. Key differences include:
- Biological Activity: Pyrazole derivatives exhibit antifungal, insecticidal, and non-linear optical properties, attributed to their planar pyrazole rings and substituent effects (e.g., nitro or chloro groups enhance lipophilicity and target binding) .
- Structural Features : The dihedral angles between the pyrazole and aromatic rings in these compounds (e.g., 59.3° in ) influence molecular stacking and solubility. In contrast, the thiazole-pyrrolidine unit in the target compound may confer distinct conformational flexibility and sulfur-mediated interactions .
Thiophene-Thiazole Analogs
2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide () features a thiophene-thiazole system instead of the phenyl-thiazole group. Notable distinctions include:
- This contrasts with the phenyl group in the target compound, which offers simpler hydrophobic interactions .
- Synthetic Routes : highlights the use of thioacetamide and maleimides in synthesis, whereas the target compound likely employs carbodiimide-mediated coupling (e.g., EDC/HCl) for amide bond formation, as seen in and .
ACE2-Targeting Thiazole Derivatives
Compounds like N-{2-[4-allyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide () share the thiazole motif and demonstrate ACE2 inhibition (binding affinity: −5.51 kcal/mol). The target compound’s pyrrolidine-thiazole unit may similarly engage in hydrogen bonding or steric interactions with ACE2, though its exact affinity remains unstudied .
Structural and Functional Data Table
*Estimated based on structural formula.
Key Research Findings
- Hydrogen Bonding : The acetamide group in the target compound likely forms N–H⋯O interactions, as observed in pyrazole analogs, stabilizing supramolecular networks and enhancing crystallinity .
- Conformational Flexibility : The pyrrolidine-thiazole unit may adopt a twisted conformation (similar to the 67.0° dihedral angle in ), affecting binding pocket compatibility .
- Synthetic Accessibility : Carbodiimide-mediated coupling () and Suzuki-Miyaura cross-coupling () are viable routes for synthesizing such acetamides.
Biological Activity
N-(4-{2-oxo-2-[3-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethyl}phenyl)acetamide is a complex organic compound notable for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
This compound features a thiazole ring , a pyrrolidine ring , and an acetamide group , contributing to its unique pharmacological profile. The synthesis typically involves several key steps:
- Formation of the Thiazole Ring : Achieved via the Hantzsch thiazole synthesis.
- Construction of the Pyrrolidine Ring : Involves cyclization under basic or acidic conditions.
- Coupling : The thiazole and pyrrolidine rings are coupled using agents like EDCI or DCC.
- Acetamide Introduction : Final acylation with acetic anhydride or acetyl chloride.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
Antimicrobial Activity
Research indicates that compounds with thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives have demonstrated effective inhibition against several bacterial strains, including MRSA, with minimum inhibitory concentrations (MICs) ranging from 0.4 to 26.9 μg/mL . The presence of the thiazole ring significantly enhances these properties compared to simpler analogs.
Anticancer Potential
The compound has shown promise in anticancer research. In vitro studies using human cancer cell lines (e.g., A549 lung adenocarcinoma) indicated structure-dependent cytotoxicity, with some derivatives outperforming standard chemotherapeutic agents like doxorubicin . The structure–activity relationship (SAR) analysis revealed that modifications in the phenyl ring and the presence of electron-donating groups are crucial for enhancing anticancer activity .
Study 1: Anticancer Activity Assessment
In a study assessing various derivatives of this compound, researchers evaluated their effects on A549 cells using MTT assays. Results showed that certain modifications led to IC50 values significantly lower than those of doxorubicin, indicating potent anticancer effects .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of thiazole-containing compounds against fungal and bacterial strains. The results indicated that some derivatives exhibited superior activity compared to conventional antibiotics, suggesting potential applications in treating resistant infections .
Comparison with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| Thiazolidinediones | Thiazole + Alkane | Antidiabetic |
| Pyrrolidine-based inhibitors | Pyrrolidine + Various groups | Anticancer |
| N-(4-methyl-thiazol-2-yl)-acetamides | Thiazole + Acetamide | Antimicrobial |
The unique combination of thiazole and pyrrolidine rings in this compound provides distinct chemical and biological properties that set it apart from similar compounds.
Q & A
Basic: What synthetic routes are recommended for synthesizing N-(4-{2-oxo-2-[3-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethyl}phenyl)acetamide?
Methodological Answer:
The synthesis of this compound involves coupling reactions between pyrrolidine-thiazole intermediates and acetamide derivatives. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC·HCl) with triethylamine as a base in dichloromethane (DCM) at 0–5°C for 3 hours to minimize side reactions .
- Thiazole-pyrrolidine conjugation : Employ nucleophilic substitution or palladium-catalyzed cross-coupling to attach the thiazole moiety to the pyrrolidine ring .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol yields high-purity product .
Example Reaction Conditions from Analogous Compounds:
| Step | Reagents/Conditions | Reference |
|---|---|---|
| Amide coupling | EDC·HCl, DCM, 0–5°C, 3 h | |
| Thiazole conjugation | Piperidine, ethanol, reflux, 2 h | |
| Purification | Ethyl acetate/hexane (3:7), silica chromatography |
Basic: What techniques are optimal for structural characterization of this compound?
Methodological Answer:
A multi-technique approach is critical:
- X-ray crystallography : Resolves stereochemistry and confirms the thiazole-pyrrolidine linkage (e.g., torsion angles between rings ).
- NMR spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (HSQC, HMBC) to distinguish acetamide protons (δ 2.1–2.3 ppm) and thiazole C-S bonds (δ 160–165 ppm) .
- NOESY : Validates spatial proximity of the pyrrolidine and phenyl groups .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ m/z calculated for C₁₇H₂₀N₄O₂S: 352.13) .
Key Observations from Analogous Structures:
| Technique | Critical Data | Reference |
|---|---|---|
| X-ray | Dihedral angle: 67.0° (thiazole/phenyl) | |
| ¹H NMR | Acetamide CH₃: δ 2.15 ppm | |
| HRMS | [M+H]⁺: 352.1302 (Δ < 2 ppm) |
Advanced: How can synthesis yield and purity be systematically optimized?
Methodological Answer:
Apply Design of Experiments (DoE) to evaluate variables:
- Solvent systems : Compare DCM (high polarity) vs. THF (lower polarity) for coupling efficiency .
- Catalyst loading : Optimize Pd(PPh₃)₄ (0.5–2 mol%) for Suzuki-Miyaura coupling .
- Temperature : Screen 0°C vs. room temperature for amide bond stability .
- Workup : Replace aqueous NaHCO₃ with brine to reduce emulsion formation during extraction .
Case Study from Evidence:
A 15% yield increase was achieved for a thiazole-acetamide analog by switching from DCM to THF and reducing reaction time from 24 h to 12 h .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions (e.g., antimicrobial vs. inactive results) may arise from:
- Purity discrepancies : Validate compound integrity via HPLC (>95% purity) and elemental analysis .
- Assay variability : Standardize protocols (e.g., broth microdilution for MIC tests) and include positive controls (e.g., ciprofloxacin) .
- Structural analogs : Compare activity of derivatives (e.g., replacing thiazole with oxadiazole) to identify pharmacophores .
Example:
A thiazole-pyrrolidine analog showed inconsistent antifungal activity due to impurity in the thiazole ring (resolved by recrystallization) .
Advanced: How to address contradictions in spectroscopic data interpretation?
Methodological Answer:
- Overlap in NMR signals : Use 2D NMR (HSQC/HMBC) to resolve ambiguous peaks (e.g., distinguishing pyrrolidine CH₂ from thiazole protons) .
- Crystallographic vs. computational data : Compare X-ray-derived bond lengths with DFT-optimized structures (e.g., C-S bond: 1.71 Å vs. 1.69 Å) .
- Database cross-referencing : Validate IR carbonyl stretches (1680–1700 cm⁻¹) against PubChem entries .
Advanced: What computational methods are suitable for mechanistic studies?
Methodological Answer:
- Molecular docking : Screen against biological targets (e.g., bacterial enoyl-ACP reductase) using AutoDock Vina .
- MD simulations : Assess stability of the thiazole-pyrrolidine conformation in aqueous solution (GROMACS, AMBER) .
- DFT calculations : Optimize transition states for amide bond formation (B3LYP/6-31G*) .
Case Study:
A pyrrolidine-thiazole derivative showed stronger binding to Staphylococcus aureus FabI (ΔG = -8.2 kcal/mol) than non-thiazole analogs .
Advanced: How to reconcile discrepancies between in vitro and in vivo activity?
Methodological Answer:
- Solubility/pharmacokinetics : Measure logP (e.g., >2.5 indicates poor aqueous solubility) and use prodrug strategies .
- Metabolic stability : Conduct microsomal assays to identify oxidation hotspots (e.g., pyrrolidine ring) .
- Formulation : Test nanoparticle encapsulation to enhance bioavailability .
Example:
An acetamide-thiazole analog showed improved in vivo efficacy after PEGylation increased plasma half-life from 2 h to 8 h .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
